molecular formula C14H12O3 B1331787 5-(Benzyloxy)-2-hydroxybenzaldehyde CAS No. 56979-56-7

5-(Benzyloxy)-2-hydroxybenzaldehyde

Cat. No.: B1331787
CAS No.: 56979-56-7
M. Wt: 228.24 g/mol
InChI Key: QIQZAISWDRNIFG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring a benzyloxy group at the 5-position and a hydroxyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of 2-hydroxybenzaldehyde: The synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde can be achieved through the benzylation of 2-hydroxybenzaldehyde.

    Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the benzylation process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    Oxidation: Formation of 5-(benzyloxy)-2-hydroxybenzoic acid.

    Reduction: Formation of 5-(benzyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-hydroxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZAISWDRNIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358139
Record name 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56979-56-7
Record name 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: 4-Benzyloxyphenol (20 g, 0.1 mol) is dissolved in 24 ml of ethanol and 120 ml of 20% aqueous sodium hydroxide (24 g NaOH, 0.6 mol), and heated at 70° C. To this is added chloroform (23.9 g, 0.2 mol) dropwise and the mixture is stirred for 3.5 hours at 70° C. The mixture is cooled and evaporated. The residue is then treated with conc. HCl until the pH of the solution is 1 to 3. The mixture is extracted with ether three times, and the combined organic layer is dried (MgSO4), evaporated and purified by silica gel chromatography (5% ethyl acetate/hexane) to give 5-benzyloxy-2-hydroxybenzaldehyde as a pale yellow, crystalline solid, m.p. 94°-96° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
23.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixed suspension of magnesium (305 mg, 12.6 mmol) in diethyl ether (7.5 mL) and toluene (7.5 mL) was added bromine (354 μL, 6.91 mmol) at 0° C., which was stirred at room temperature for 5 minutes under nitrogen atmosphere and was refluxed while heating for 5 minutes. After the reaction mixture was cooled to room temperature, a toluene (20 mL) solution of 2,5-bis-benzyloxy-benzaldehyde (2.00 g, 6.28 mmol) described in Production Example 7-1-1 were added followed by stirring at room temperature for 24 hours under nitrogen atmosphere. Moreover, after stirring for 6 hours while refluxing while heating, the reaction mixture was cooled to room temperature. The precipitated solid was filtered out and washed with toluene. 1 N aqueous hydrochloric acid solution (20 mL) was added to the filtered solid followed by stirring for 1 hour while refluxing and heating. The reaction solution was allowed to cool to room temperature followed by extraction with ethyl acetate. The organic layer was washed with sat. NaCl followed by drying over anhydrous magnesium sulfate and filtering. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (830 mg, 58%) as a pale yellow solid.
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
354 μL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Benzyloxy)-2-hydroxybenzaldehyde
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